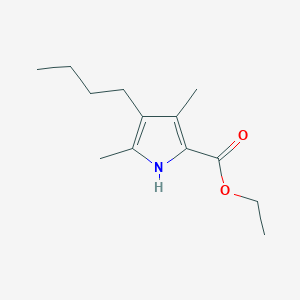

ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-5-7-8-11-9(3)12(14-10(11)4)13(15)16-6-2/h14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNGULMWFPMOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(NC(=C1C)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377738 | |

| Record name | ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34549-87-6 | |

| Record name | ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pyrrole Precursors

The most direct approach involves alkylating a preformed pyrrole core. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate serves as a key intermediate, with butyl groups introduced via nucleophilic substitution or transition-metal-mediated coupling:

Procedure ():

- Reagents : Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1 equiv.), butyl bromide (3 equiv.), KOH (2 equiv.), DMSO (solvent).

- Steps :

- Dissolve the pyrrole ester in DMSO.

- Add KOH and butyl bromide sequentially.

- Stir at ambient temperature for 12–24 hours.

- Extract with ethyl acetate, dry (Na₂SO₄), and purify via flash chromatography.

- Yield : ~60–75% (estimated from analogous reactions in).

- Selectivity : Alkylation occurs preferentially at the pyrrole nitrogen (N-alkylation), though steric effects may influence regioselectivity.

Cyclization via Knorr-like Pyrrole Synthesis

Adapting methods from, a cyclization strategy using brominated aldehydes and β-keto esters constructs the pyrrole ring while incorporating substituents:

Modified Protocol for Target Compound :

- Step 1 : Synthesize 2-bromopentanal (from pentanal and bromine in dichloromethane at 0–15°C).

- Step 2 : React 2-bromopentanal with ethyl acetoacetate and ammonia water (0–50°C, 10–14 hours).

- Workup : Extract with dichloromethane, dry (Na₂SO₄), and crystallize.

- Mild conditions (0–50°C) and readily available starting materials.

- Scalable for industrial production (as demonstrated for analogous compounds in).

- Requires precise control of bromination to avoid over-halogenation.

Decarboxylation and Functionalization

The US3564016A patent describes a decarboxylation method for pyrrole esters, though yields are moderate:

Example :

- Reagents : Ethyl 5-butyl-2,4-dimethylpyrrole-3-carboxylate, concentrated H₂SO₄.

- Procedure :

- Reflux in H₂SO₄/H₂O until CO₂ evolution ceases (~50 minutes).

- Neutralize with NaHCO₃, extract with ether, and distill.

Outcome :

- Yield : 48% for 5-butyl-2,4-dimethylpyrrole.

- Applicability : Limited by harsh acidic conditions and potential side reactions.

Comparative Analysis of Methods

*Yield inferred from analogous reactions in.

Critical Reaction Parameters

- Temperature : Alkylation proceeds efficiently at room temperature, while cyclization requires controlled heating (≤50°C).

- Solvent Choice : Polar aprotic solvents (DMSO) enhance alkylation kinetics, whereas dichloromethane aids in extraction.

- Catalysts : Cu(OAc)₂ may improve coupling efficiency for bulky alkyl groups (e.g., cyclopropyl) but is unnecessary for primary chains like butyl.

Industrial Feasibility

The cyclization method () is most viable for large-scale production due to:

- Cost-Effectiveness : Ethyl acetoacetate and ammonia are economical reagents.

- Minimal Byproducts : Avoids nitrite-based reagents, reducing environmental impact.

Chemical Reactions Analysis

Cyclization Reaction

The compound is synthesized via a cyclization reaction involving 2-aminodiethylmalonate and 3-N-butyl-2,4-pentanedione in acetic acid under heating conditions. This pathway forms the pyrrole ring through condensation and subsequent elimination, yielding the ester with 79% yield .

| Reagents | Conditions | Yield | Key Steps |

|---|---|---|---|

| 2-aminodiethylmalonate | Acetic acid, heating | 79% | Cyclization, elimination |

Formation of Hydrazine Derivatives

The compound undergoes nucleophilic substitution with hydrazine derivatives to form hydrazonomethyl-substituted pyrroles . For example:

-

Reaction with dinitrophenylhydrazine : Generates ethyl 4-[2-(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate .

-

Reaction with benzoylhydrazine : Produces ethyl 4-[benzoyl-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate .

Thiosemicarbazone Formation

Reaction with thiosemicarbazide introduces sulfur functionality, forming ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone. This derivative is characterized by strong hydrogen bonding, as evidenced by spectroscopic studies .

Dimerization and Self-Assembly

The compound exhibits intermolecular hydrogen bonding , leading to dimerization. For example:

-

Hydrogen-bonded dimers : Formed through N–H and O–H interactions in the ester and pyrrole groups. These dimers are stabilized by resonance and conjugation .

-

Dimerization kinetics : Studied via FT-IR and Raman spectroscopy, revealing temperature-dependent aggregation behavior .

| Dimerization Type | Stabilizing Forces | Analytical Methods |

|---|---|---|

| Hydrogen-bonded dimers | N–H, O–H interactions | FT-IR, Raman spectroscopy |

FT-IR and Raman Spectroscopy

-

Key peaks :

-

Dimerization studies : Temperature-dependent shifts in absorption spectra confirm intermolecular interactions .

Quantum Chemical Calculations

Density Functional Theory (DFT) and AIM (Atoms in Molecules) analyses validate molecular geometry and bonding patterns. For example, non-covalent interactions (e.g., hydrogen bonds) in derivatives are quantified via electron density parameters .

Scientific Research Applications

Organic Synthesis

Ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it a versatile building block for creating diverse chemical entities.

Recent studies have highlighted the potential biological activities of this compound:

-

Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against various strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 12.5 µg/mL Escherichia coli 25 µg/mL

These findings suggest its potential as a lead compound for developing new antibacterial agents.

-

Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In studies involving human carcinoma cell lines such as A-431 and MDA-MB-468, it demonstrated notable cytotoxic effects:

Cell Line IC50 (µmol/L) A-431 0.065 MDA-MB-468 9.4

This suggests that it could be further explored as a candidate for anticancer drug development.

Photodynamic Therapy

Due to its structural characteristics, this compound can potentially be utilized in photodynamic therapy (PDT). Pyrroles are known to be effective photosensitizers that can absorb light and produce reactive oxygen species to induce cell death in tumor cells.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Evaluation : A study published in MDPI evaluated various pyrrole derivatives against resistant bacterial strains, highlighting the effectiveness of this compound compared to traditional antibiotics .

- Antitumor Studies : Research focused on synthesizing pyrrole-based compounds for their antitumor activities showed that this compound exhibited significant inhibitory effects against cancer cell lines .

- Mechanistic Studies : Investigations into the mechanisms by which this compound exerts its biological effects have revealed that it may interact with cellular targets through halogen bonding and hydrolysis of its ester group, enhancing its bioactivity .

Mechanism of Action

The mechanism by which ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrole Derivatives

Physicochemical and Electronic Properties

Electronic Structure and Reactivity

- Butyl Substituent (Target Compound): The butyl group is electron-donating, increasing lipophilicity and steric bulk. This may reduce reactivity in electrophilic substitution compared to electron-withdrawing groups but enhance membrane permeability in biological systems.

- Hydrazinylidene and Nitrobenzoyl Hydrazone (): These groups introduce hydrogen-bonding capabilities and electron-withdrawing effects (e.g., nitro groups), polarizing the pyrrole ring and enhancing reactivity in nucleophilic or coordination reactions. DFT studies on similar hydrazone derivatives reveal strong intramolecular interactions and charge transfer .

- Bromo Substituent (): The bromo group facilitates substitution reactions (e.g., Suzuki coupling), making it a versatile intermediate for further functionalization.

- Ethoxy-oxoethyl (): Dual ester groups increase polarity and may stabilize the molecule through resonance, affecting solubility in polar solvents.

Spectroscopic and Crystallographic Data

- X-ray Crystallography: Derivatives like JJ78-1 (synthesized from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate) confirm planar pyrrole rings and substituent orientations critical for biological activity .

- Spectroscopy: Nitro-substituted analogs exhibit distinct UV-Vis absorption due to extended conjugation, whereas alkylated derivatives show typical pyrrole π→π* transitions .

Biological Activity

Ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-based compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₅N₁O₂ and a molecular weight of approximately 223.31 g/mol. The structure features an ethyl ester functional group, which enhances its solubility and reactivity in organic solvents, making it a versatile building block in organic synthesis and pharmaceuticals.

Antimicrobial Properties

Recent studies indicate that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to possess potent anti-tuberculosis (anti-TB) activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis .

Table 1: Comparative Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Compound 32 | <0.016 | Mycobacterium tuberculosis |

| Control Drug | 0.25 | Isoniazid |

Anti-inflammatory Effects

Pyrrole derivatives have also been investigated for their anti-inflammatory properties. A study highlighted the potential of certain pyrrole compounds to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The structure of this compound may confer similar inhibitory effects due to the presence of the ester functional group that can interact with enzyme active sites .

Case Studies

- Anti-TB Activity : A study designed pyrrole-based carboxamides that showed excellent activity against drug-resistant strains of tuberculosis. The structure–activity relationship (SAR) indicated that modifications at the pyrrole ring significantly influenced potency against MmpL3, a target enzyme in mycolic acid biosynthesis .

- Antimalarial Activity : Another notable case involved the optimization of pyrrole derivatives for their selective inhibition of dihydroorotate dehydrogenase (DHODH) in Plasmodium species, demonstrating improved selectivity over mammalian enzymes . This highlights the potential for this compound in developing antimalarial agents.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions. Pyrroles are known to act as hydrogen bond donors, which can enhance binding affinity to various enzymes and receptors involved in disease processes .

Q & A

Q. What synthetic methodologies are effective for preparing ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate?

Multi-component one-pot reactions are commonly employed for synthesizing substituted pyrrole derivatives. For example, condensation of aniline derivatives with diethyl acetylenedicarboxylate and aldehydes has been optimized to yield structurally similar compounds (e.g., 70–80% yields under reflux conditions in ethanol). Key steps include monitoring reaction progress via TLC and purification using column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

- 1H/13C NMR : Assign signals by comparing experimental shifts with DFT-calculated values (e.g., aromatic protons at δ 6.32 ppm, methyl groups at δ 2.22 ppm). Solvent effects (e.g., toluene-d8) require regression corrections for accurate comparisons .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 339.3 for analogs) and fragmentation patterns to validate purity .

- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H vibrations (broad bands near 3200 cm⁻¹) .

Q. How is crystallographic data analyzed to resolve the compound’s 3D structure?

Single-crystal X-ray diffraction (SC-XRD) reveals hydrogen-bonded dimer formations (e.g., C=O···H–N interactions). Refinement parameters (R-factor < 0.05) and software like SHELX validate unit cell dimensions (e.g., monoclinic P21/c space group, a = 12.5463 Å) .

Advanced Research Questions

Q. How can DFT studies predict nonlinear optical (NLO) properties or NMR chemical shifts?

Density functional theory (B3LYP/6-311++G(d,p)) calculates polarizability (α) and hyperpolarizability (β) to assess NLO potential. For NMR, gauge-including atomic orbital (GIAO) methods simulate shifts, which are corrected using solvent-specific regression formulas (e.g., toluene-d8: δ(calc) = 1.02δ(exp) – 0.15 ppm) .

Q. What strategies optimize reaction conditions for regioselective functionalization?

Factorial design experiments screen variables (temperature, catalyst loading, solvent polarity). For example, a 2³ design identifies optimal conditions for acyl chloride coupling (e.g., 40% yield improvement using DMF as solvent at 80°C vs. THF at 60°C) .

Q. How are contradictions between experimental and computational data resolved?

Discrepancies in NMR shifts or reaction energetics are addressed by:

- Validating computational models with higher-level theory (e.g., MP2 vs. DFT).

- Adjusting for solvent effects and relativistic corrections in heavy-atom systems (e.g., iodine substituents) .

- Cross-referencing crystallographic data to confirm bond lengths/angles .

Q. What methodologies assess the compound’s pharmacological potential?

- Enzyme inhibition assays : Measure IC50 values against kinases or proteases using fluorescence-based substrates.

- Receptor binding studies : Radioligand displacement assays (e.g., competitive binding with ³H-labeled analogs).

- ADMET prediction : Computational tools (e.g., SwissADME) evaluate logP, bioavailability, and cytochrome P450 interactions .

Data Analysis and Mechanistic Insights

Q. How is reaction kinetics analyzed for multi-step syntheses?

Pseudo-first-order kinetics model intermediate formation. For example, time-dependent UV-Vis spectroscopy tracks hydrazone formation (λmax = 320 nm), with rate constants (k) derived from linear regression of ln([A]₀/[A]) vs. time .

Q. What mechanistic insights are gained from isotopic labeling studies?

Deuterium labeling at reactive sites (e.g., pyrrole N–H) identifies proton transfer pathways. For instance, ²H NMR reveals exchange rates in acid-catalyzed tautomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.